molecular formula C27H32Cl2N2O4 B2807772 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185041-60-4

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride

货号: B2807772
CAS 编号: 1185041-60-4
分子量: 519.46
InChI 键: OOCMUOLRTMHZJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a piperazine-propanol derivative with a biphenyl-2-yloxy group and a benzodioxol-5-ylmethyl substituent on the piperazine ring. Its structure combines lipophilic aromatic groups with a polar propanol-piperazine backbone, a design common in ligands for serotonin or adrenergic receptors.

属性

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4.2ClH/c30-23(19-31-25-9-5-4-8-24(25)22-6-2-1-3-7-22)18-29-14-12-28(13-15-29)17-21-10-11-26-27(16-21)33-20-32-26;;/h1-11,16,23,30H,12-15,17-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCMUOLRTMHZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=CC=C4C5=CC=CC=C5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include N,N-dimethylformamide (DMF), sulfur, and various catalysts to facilitate the formation of C-N bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the biphenyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, solvents like DMF or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

作用机制

The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in:

  • Aryloxy substituents (e.g., biphenyl, naphthyl, chlorophenyl).
  • Piperazine substituents (e.g., benzodioxolylmethyl, methoxyphenyl, chlorophenyl).
  • Backbone modifications (e.g., adamantyl or methyl groups).

Structural and Functional Analysis

Table 1: Structural Comparison of Analogs
Compound Name Aryloxy Group Piperazine Substituent Salt Form Key Features
Target Compound Biphenyl-2-yloxy Benzo[d][1,3]dioxol-5-ylmethyl Dihydrochloride Enhanced solubility; electron-rich benzodioxole may improve receptor binding
1-[4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl]-3-(1-naphthyloxy)propan-2-ol dihydrochloride () 1-Naphthyloxy Benzo[d][1,3]dioxol-5-ylmethyl Dihydrochloride Larger aromatic group may increase lipophilicity and CNS penetration
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol () Biphenyl-4-yloxy 2-Chlorophenyl None specified Chlorine substituent may enhance metabolic stability but reduce solubility
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride () Biphenyl-2-yloxy 4-Methoxyphenyl Dihydrochloride Methoxy group could modulate electron density and binding affinity
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () 4-Adamantylphenoxy 4-Methylpiperazine Dihydrochloride Adamantyl group adds rigidity; methylpiperazine may alter basicity

Hypothesized Pharmacological Differences

  • Receptor Binding : The biphenyl-2-yloxy group in the target compound may offer superior steric alignment with hydrophobic receptor pockets compared to biphenyl-4-yloxy () or naphthyloxy ().
  • Metabolic Stability : The benzodioxole moiety (, Target Compound) could resist oxidative metabolism better than methoxy or chlorophenyl groups.
  • Solubility: Dihydrochloride salts (Target Compound, ) likely exhibit higher aqueous solubility than non-salt forms ().

生物活性

The compound 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride , with the CAS number 1185041-60-4 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H32Cl2N2O4C_{27}H_{32}Cl_{2}N_{2}O_{4} with a molecular weight of 519.5 g/mol . The structure features a biphenyl moiety, a benzo[d][1,3]dioxole group, and a piperazine ring, which are known to contribute to various biological activities.

PropertyValue
CAS Number1185041-60-4
Molecular FormulaC27H32Cl2N2O4
Molecular Weight519.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds similar to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown activity against various bacterial and fungal strains. These compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antiviral Properties

Studies have suggested that compounds with structural similarities can inhibit viral replication. For example, certain piperazine derivatives have been tested for their ability to inhibit the replication of viruses such as the measles virus and other RNA viruses. The mechanism often involves interference with viral entry or replication processes within host cells.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, related compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in pathogens like Plasmodium falciparum, the causative agent of malaria. This inhibition can lead to reduced growth and viability of the pathogen.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various derivatives of benzo[d][1,3]dioxole-containing compounds, it was found that several exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the effectiveness of these compounds compared to standard antibiotics.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of piperazine derivatives against the measles virus. The results indicated that certain modifications to the piperazine structure enhanced antiviral activity significantly, suggesting a promising avenue for further drug development.

The biological activity of 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is likely due to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the biphenyl and dioxole groups may facilitate interactions with microbial membranes.
  • Enzyme Inhibition : Compounds targeting DHODH can impede nucleotide synthesis in pathogens.
  • Receptor Interaction : Potential binding to viral receptors could block entry into host cells.

常见问题

Q. What are the standard protocols for synthesizing 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and piperazine functionalization. Key steps include:
  • Step 1 : Coupling of the biphenyloxy moiety with a propanol backbone under controlled pH (7–9) and temperature (60–80°C) to ensure regioselectivity .
  • Step 2 : Introduction of the benzodioxolylmethyl-piperazine group via reductive amination, requiring inert atmosphere (N₂/Ar) to prevent oxidation .
  • Step 3 : Final dihydrochloride salt formation using HCl gas in anhydrous ethanol .
    Characterization is performed via ¹H/¹³C NMR (confirming proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine methylene protons at δ 2.5–3.5 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., C-O-C stretch at 1250 cm⁻¹ for the benzodioxole ring) .
  • Mass Spectrometry (MS) : HRMS with electrospray ionization (ESI) ensures exact mass matches the theoretical value (e.g., m/z 469.4 for [M+H]⁺) .

Q. What in vitro assays are recommended to assess its pharmacological activity?

  • Methodological Answer :
  • Radioligand Binding Assays : Screen for affinity at serotonin/dopamine receptors using ³H-labeled ligands (e.g., 5-HT₁A or D₂ receptors) .
  • Functional cAMP Assays : Measure G-protein-coupled receptor (GPCR) activity via luminescence-based cAMP detection kits .
  • Cell Viability Assays (MTT/XTT) : Evaluate cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route for higher yield?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .
  • Machine Learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) .
  • Microreactor Systems : Implement continuous-flow chemistry to enhance mixing and reduce side reactions (e.g., epoxide formation) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Reproducibility : Replicate assays across independent labs using standardized protocols (e.g., EC₅₀ determination in triplicate) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Species-Specific Receptor Cloning : Express human vs. rodent receptors in HEK293 cells to isolate species-dependent effects .

Q. How can crystallography elucidate its binding mode to target receptors?

  • Methodological Answer :
  • Protein-Ligand Co-Crystallization : Soak purified receptor protein (e.g., 5-HT₁A) with the compound (1–5 mM) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to analyze binding stability and hydrogen-bond interactions with key residues (e.g., Asp116 in 5-HT₁A) .

Q. What advanced formulations improve its aqueous solubility for in vivo studies?

  • Methodological Answer :
  • Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance solubility by 10–20× .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release, achieving >80% encapsulation efficiency via solvent evaporation .

Q. How do structural modifications impact its pharmacokinetic profile?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Replace the benzodioxole methyl group with CF₃ to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding (PPB) : Use ultrafiltration to measure unbound fraction. Introducing polar groups (e.g., -OH) lowers PPB from 95% to 70% .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent NMR data across synthesis batches?

  • Methodological Answer :
  • Impurity Profiling : Use preparative HPLC to isolate minor peaks (>0.5%) and characterize via 2D NMR (COSY, HSQC) to identify diastereomers or residual solvents .
  • Reaction Monitoring : Employ in-situ IR to detect intermediate formation (e.g., Schiff base at 1650 cm⁻¹) and adjust reaction times .

Q. Why do in vivo results contradict in vitro efficacy?

  • Methodological Answer :
  • Blood-Brain Barrier (BBB) Penetration : Measure brain/plasma ratio via LC-MS after IV administration. Modify logP (target 2–3) using prodrug strategies (e.g., esterification) .
  • First-Pass Metabolism : Administer with CYP inhibitors (e.g., ketoconazole) to assess hepatic extraction .

Safety & Compliance

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact .
  • Waste Disposal : Neutralize acidic residues (pH 6–8) before disposal, adhering to EPA guidelines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。